
4-(3-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile
説明
4-(3-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile is a pyrimidine-5-carbonitrile derivative characterized by a tri-substituted pyrimidine core. The substituents include a 3-methoxyphenyl group at position 4, a phenyl group at position 2, and a 4-methylpiperazin-1-yl moiety at position 4. Pyrimidine-5-carbonitriles are frequently explored in medicinal chemistry due to their versatility in hydrogen bonding and π-stacking interactions, which are critical for targeting enzymes or receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Substitution Reactions:
Piperazine Derivative Addition: The 4-methylpiperazino group is introduced via a nucleophilic substitution reaction using a piperazine derivative.
Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
4-(3-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halogens, nitro groups, or alkyl groups.
科学的研究の応用
Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with specific receptors and enzymes in the body.
Anticancer Activity
Several studies have explored the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. The mechanism involves interaction with signaling pathways that regulate cell growth and survival.
Antidepressant Effects
The compound's structural similarity to known antidepressants suggests its potential efficacy in treating mood disorders. Research has indicated that it may modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as a treatment for bacterial infections. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their efficacy against multiple cancer cell lines, including breast and lung cancer. The most potent derivative showed IC50 values in the low micromolar range, indicating significant anticancer activity .
Case Study 2: Neuropharmacology
A study conducted at a leading university investigated the effects of this compound on animal models of depression. The results demonstrated that administration led to significant improvements in behavioral tests associated with depression, supporting its potential use as an antidepressant .
Case Study 3: Antimicrobial Efficacy
Research published in Antibiotics journal assessed the antimicrobial activity of this compound against various strains of bacteria. The results indicated effective inhibition at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new antimicrobial agent .
Comparative Analysis Table
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Anticancer | Induces apoptosis, inhibits cell growth | Significant IC50 values against cancer cell lines |
Antidepressant | Modulates neurotransmitter levels | Behavioral improvements in animal models |
Antimicrobial | Disrupts bacterial cell wall synthesis | Effective inhibition at low concentrations |
作用機序
The mechanism of action of 4-(3-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis and Physicochemical Properties
The compound’s key structural differentiators are its 3-methoxyphenyl and 4-methylpiperazin-1-yl groups. Comparisons with similar derivatives are summarized below:
Key Observations :
- Piperazine vs. Piperidine : The 4-methylpiperazin-1-yl group introduces a secondary amine, enhancing solubility in acidic conditions compared to the 4-methylpiperidin-1-yl group (piperidine lacks a basic nitrogen) .
- Carbonitrile Group : Present in all analogs, this group contributes to dipole interactions and metabolic stability .
Critical Analysis of Structural Variations
- Piperazine vs.
- Methoxy Position : The 3-methoxy group creates a meta-substitution pattern, altering electronic effects (e.g., reduced resonance donation compared to para-substitution) and steric interactions .
- Phenyl vs. Heteroaryl : The phenyl group at position 2 provides a planar hydrophobic surface, contrasting with heteroaryl groups (e.g., thiazole in ), which may enhance target selectivity.
生物活性
The compound 4-(3-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile (often referred to as compound 1) belongs to the pyrimidine family, which has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Structure
The chemical structure of compound 1 can be described as follows:
- Molecular Formula : C20H24N4O
- Molecular Weight : 336.43 g/mol
The structure features a pyrimidine ring substituted with a methoxyphenyl group, a piperazine moiety, and a phenyl group, contributing to its potential biological activities.
Table 1: Structural Characteristics
Component | Description |
---|---|
Pyrimidine Core | Central six-membered ring |
Methoxy Group | Enhances lipophilicity |
Piperazine Ring | Provides flexibility and binding |
Carbonitrile Substituent | Potential for biological activity |
Anticancer Activity
Research has shown that pyrimidine derivatives exhibit significant anticancer properties. Compound 1 has been evaluated against various cancer cell lines, demonstrating promising results.
Case Study: Anticancer Efficacy
In a study conducted by Sabita et al., compound 1 was tested against the MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) cell lines using the MTT assay. The results indicated that compound 1 exhibited an IC50 value of approximately 0.09 µM against MCF-7 cells, showcasing its potent anticancer activity compared to standard chemotherapeutics like etoposide .
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Comparison to Etoposide |
---|---|---|
MCF-7 | 0.09 ± 0.0085 | Superior |
A549 | 0.03 ± 0.0056 | Superior |
Colo-205 | 0.01 ± 0.074 | Superior |
Antimicrobial Activity
Compound 1 also exhibits antimicrobial properties. It was tested against several bacterial strains, including E. coli, S. aureus, and K. pneumoniae.
Findings on Antimicrobial Efficacy
In vitro studies revealed that compound 1 demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL , depending on the strain tested .
Table 3: Antimicrobial Activity Results
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 64 |
S. aureus | 32 |
K. pneumoniae | 128 |
Anti-inflammatory Properties
Pyrimidine derivatives are also recognized for their anti-inflammatory effects. Compound 1 was assessed in a model of inflammation induced by lipopolysaccharide (LPS) in macrophages.
Inflammatory Response Evaluation
The study demonstrated that compound 1 significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by 50% at a concentration of 10 µM , indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(3-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. A common approach starts with the reaction of β-chloroenaldehyde derivatives with urea/thiourea analogs under acidic or basic conditions to form the pyrimidine core. Subsequent functionalization at the 2-, 4-, and 6-positions is achieved using nucleophilic substitution or coupling reactions. For example, the 4-methylpiperazine group can be introduced via Buchwald-Hartwig amination, while the 3-methoxyphenyl substituent is added through Suzuki-Miyaura cross-coupling .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : To confirm substituent positions and assess purity (e.g., δ 7.2–8.1 ppm for aromatic protons).
- IR : To identify functional groups (e.g., nitrile stretch at ~2200–2250 cm⁻¹).
- Mass Spectrometry : For molecular weight validation (expected [M+H]⁺ ~450–460 Da).
- Melting Point Analysis : To verify crystallinity (e.g., compounds with similar structures melt between 260–300°C) .
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer : Yield optimization requires:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) for solubility and stability.
- Temperature Control : Stepwise heating (e.g., 80–120°C for cyclization).
- Purification : Column chromatography with gradients of ethyl acetate/hexane .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) to prioritize substituents. Molecular docking studies (e.g., using AutoDock Vina) can model interactions with target proteins (e.g., kinase enzymes). Reaction path search algorithms (e.g., AFIR) identify energetically favorable synthetic routes .
Q. What strategies resolve contradictory data on the compound’s biological activity across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols by:
- Dose-Response Curves : Establish IC₅₀ values under controlled conditions.
- Off-Target Profiling : Use kinase inhibitor panels to assess selectivity.
- Structural Analog Comparison : Benchmark against derivatives with validated activity (e.g., piperazine-containing analogs show improved solubility and binding) .
Q. How does the 4-methylpiperazine moiety influence pharmacokinetic properties?
- Methodological Answer : The piperazine group enhances solubility (logP reduction by ~0.5–1.0 units) and bioavailability. In vitro assays (e.g., Caco-2 permeability) and metabolic stability studies (e.g., liver microsomes) quantify these effects. Methylation at the piperazine nitrogen reduces first-pass metabolism .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer : Key issues include:
- Intermediate Stability : Monitor degradation via HPLC under stress conditions (heat, light).
- Reactor Design : Optimize heat transfer for exothermic steps (e.g., cyclization).
- Cost-Effective Catalysts : Replace noble metals with nickel/copper complexes where feasible .
Q. How can substituent effects on the pyrimidine ring be systematically studied?
- Methodological Answer : Use parallel synthesis to generate a library of analogs with variations at the 3-methoxyphenyl or phenyl groups. Assess structure-activity relationships (SAR) via:
- Biological Assays : Measure inhibition of target enzymes (e.g., EGFR, CDK2).
- Thermodynamic Solubility : Compare logS values in PBS (pH 7.4).
- Crystallography : Resolve binding modes in protein-ligand complexes .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–9) and analyze degradation products via LC-MS.
- Oxidative Stress Testing : Expose to H₂O₂ or cytochrome P450 enzymes.
- Light Sensitivity : Monitor photodegradation under UV/visible light .
特性
IUPAC Name |
4-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-27-11-13-28(14-12-27)23-20(16-24)21(18-9-6-10-19(15-18)29-2)25-22(26-23)17-7-4-3-5-8-17/h3-10,15H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMLQGZHXOSJCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC(=CC=C3)OC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。